molecular formula C23H21FN2O4S B2657545 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 955534-51-7

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2657545
CAS No.: 955534-51-7
M. Wt: 440.49
InChI Key: HIZVUUFGQWNDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, a fluoro substituent, and a methoxybenzene sulfonamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 3-fluoro-4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroisoquinoline moiety to form the corresponding isoquinoline derivative.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Emerging studies indicate that N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide exhibits promising anticancer properties. Research has shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action are believed to involve:

  • Modulation of Cell Cycle Regulators : Compounds with similar structures have been shown to affect proteins that regulate the cell cycle, leading to growth arrest in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic proteins.

Case Study: In Vitro Anticancer Activity

A study reported the synthesis and evaluation of several tetrahydroisoquinoline derivatives for their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

Compounds derived from the tetrahydroisoquinoline scaffold have been associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include:

  • Antioxidant Activity : These compounds may reduce oxidative stress in neuronal cells.
  • Inhibition of Neuroinflammation : By modulating inflammatory pathways, they can potentially protect against neuronal damage.

Research Findings

In animal models of neurodegeneration, tetrahydroisoquinoline derivatives have shown promise in improving cognitive function and reducing neuroinflammatory markers . This highlights their potential utility in developing therapies for neurodegenerative conditions.

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates potential effectiveness against various bacterial strains. The sulfonamide group is known for its historical use in antibiotic development.

Case Study: Antimicrobial Testing

A series of related sulfonamide compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential role in treating infections .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and sulfonamide groups are known to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins. The fluoro and methoxy substituents can influence the compound’s binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide: This compound has a similar tetrahydroisoquinoline core but differs in the sulfonamide substituent.

    N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide: This compound has a similar structure but with different substituents on the benzene ring.

Uniqueness

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is unique due to the presence of both fluoro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyDetails
Molecular Formula C23H21FN2O4S
Molecular Weight 440.5 g/mol
CAS Number 955534-51-7
Structural Formula Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to modulate signaling pathways related to cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • A study evaluating the effects of tetrahydroisoquinoline derivatives showed promising results in inhibiting tumor growth in various cancer cell lines .
  • In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • A series of derivatives from the same chemical class have shown effectiveness against various pathogens, indicating potential as an antimicrobial agent .

Study 1: Antitumor Effects

In a controlled study involving human cancer cell lines (e.g., HT-29 and TK-10), this compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. Results indicated that it effectively reduced pro-inflammatory cytokine levels in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameBiological ActivityReference
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin)Antitumor and anti-inflammatory
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin)-acetamideModerate anticancer activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin)-furanAntimicrobial properties

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-30-22-10-9-20(14-21(22)24)31(28,29)25-19-8-7-16-11-12-26(15-18(16)13-19)23(27)17-5-3-2-4-6-17/h2-10,13-14,25H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZVUUFGQWNDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.